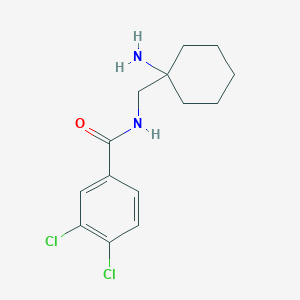

N,N-didesmethyl AH 7921

Description

Propriétés

IUPAC Name |

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOONJCCUJYOMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344929 | |

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1580956-92-8 | |

| Record name | N,N-Didesmethyl AH 7921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acylation of 1-(Aminomethyl)cyclohexanamine with 3,4-Dichlorobenzoyl Chloride

The most widely documented method involves the acylation of 1-(aminomethyl)cyclohexanamine with 3,4-dichlorobenzoyl chloride. As described in US3975443A , this reaction proceeds via nucleophilic acyl substitution. The amine reacts with the acyl chloride in anhydrous ether under nitrogen atmosphere, yielding the target compound as a crystalline solid after evaporation and recrystallization from petroleum ether (80°–100°C). Key steps include:

-

Reaction Setup : Equimolar amounts of 1-(aminomethyl)cyclohexanamine and 3,4-dichlorobenzoyl chloride are combined in dry diethyl ether.

-

Workup : The mixture is filtered to remove insoluble byproducts (e.g., HCl salts), and the solvent is evaporated under reduced pressure.

-

Purification : The crude product is recrystallized from petroleum ether, achieving >90% purity.

This method is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reductive Amination and Subsequent Acylation

A multi-step synthesis outlined in the EMCDDA Technical Report involves:

-

Formation of α-Aminonitrile Intermediate : Cyclohexanone reacts with dimethylamine hydrochloride and potassium cyanide in aqueous ethanol, forming 1-(dimethylaminomethyl)cyclohexanamine nitrile.

-

Reduction to Primary Amine : The nitrile intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to yield 1-(aminomethyl)-N,N-dimethylcyclohexanamine.

-

Acylation with 3,4-Dichlorobenzoyl Chloride : The primary amine is acylated with 3,4-dichlorobenzoyl chloride in dichloromethane, followed by isolation as the hydrochloride salt.

Critical Parameters :

-

Reduction Efficiency : LiAlH₄ achieves >85% conversion but poses safety risks; catalytic hydrogenation offers safer operation with comparable yields.

-

Solvent Choice : Dichloromethane minimizes side reactions during acylation.

Catalytic Reductive Amination of Cyclohexanone Derivatives

Adapting methods from KoreaScience , the reductive amination of cyclohexanone with ammonia over Cu-Cr-La/γ-Al₂O₃ catalysts produces 1-aminocyclohexanemethanamine, a precursor. Key optimizations include:

-

Premixing with Molecular Sieves : Water removal enhances imine formation, increasing yield to 83.06%.

-

Hydrogen Pressure : Optimal H₂ pressure of 2.5 MPa balances cyclohexanone conversion and selectivity.

This route is notable for avoiding cyanide intermediates, aligning with greener chemistry principles.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Byproduct Formation and Mitigation

-

Dicyclohexylamine (Dicy) : Forms via secondary amination of the target compound with excess cyclohexanone. Use of molecular sieves in the premixing step reduces Dicy formation by 40%.

-

Cyclohexanol : Generated from competitive hydrogenation of cyclohexanone; controlled H₂ pressure (1.5–2.5 MPa) suppresses this pathway.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

La méthyldopa subit diverses réactions chimiques, notamment :

Réduction : La méthyldopa peut être réduite pour former de l'alpha-méthyl-3,4-dihydroxyphényléthylamine.

Substitution : La méthyldopa peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent la méthyldopamine, la méthyldopaquinone et l'alpha-méthyl-3,4-dihydroxyphényléthylamine .

4. Applications de la recherche scientifique

La méthyldopa a un large éventail d'applications de recherche scientifique :

Industrie : La méthyldopa est utilisée dans l'industrie pharmaceutique pour la production de médicaments antihypertenseurs.

5. Mécanisme d'action

La méthyldopa exerce ses effets en étant métabolisée en alpha-méthylnorépinéphrine, qui agit comme un agoniste sélectif des récepteurs α-2 adrénergiques. Ce métabolite est capté dans les vésicules présynaptiques et libéré à la place de la norépinéphrine, ce qui entraîne l'inhibition de la sortie neuronale adrénergique et la réduction des signaux adrénergiques vasoconstricteurs . Cela entraîne une diminution de la pression artérielle en réduisant la résistance vasculaire périphérique .

Applications De Recherche Scientifique

Methyldopa has a wide range of scientific research applications:

Mécanisme D'action

Methyldopa exerts its effects by being metabolized to alpha-methylnorepinephrine, which acts as a selective alpha-2 adrenergic receptor agonist. This metabolite is taken up into presynaptic vesicles and released in place of norepinephrine, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This results in decreased blood pressure by reducing peripheral vascular resistance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cyclohexylamine Derivatives

a) AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)

- Structure: Differs by the presence of a dimethylamino group instead of a primary amine on the cyclohexyl ring.

- Pharmacology : A potent synthetic opioid agonist with μ-opioid receptor affinity comparable to morphine. Its hydrochloride salt is a white solid, typically encountered in powder form .

b) U-49900 (3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide)

Key Structural-Activity Relationship (SAR) Insight :

- Substitution of the cyclohexylamine group (e.g., dimethylamino vs. primary amine) significantly impacts receptor binding and metabolic stability. Primary amines may exhibit faster clearance due to increased polarity, whereas dimethylamino groups enhance lipophilicity and CNS penetration .

Benzimidazole-Linked Analogs

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21)

- Structure : Replaces the cyclohexylamine group with a benzimidazole ring.

- Activity : Demonstrated a 14-fold increase in potency as a neuroprotective agent targeting mGluR5 compared to reference compounds. However, it exhibited lower cell viability, suggesting cytotoxicity at higher concentrations .

- SAR : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions enhance potency, while methoxy groups reduce activity .

Thiourea Derivatives

N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)

- Structure : Incorporates a thiourea group instead of the cyclohexylamine moiety.

- Activity: Showed superior cytotoxicity against T47D human breast cancer cells compared to 5-fluorouracil (5-FU), with a lower IC50 value.

- Advantage: Improved aqueous solubility compared to non-thiourea analogs .

Thiazole Derivatives

TSF-2 ((S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3,4-dichlorobenzamide)

- Structure : Features a tetrahydrobenzo[d]thiazole ring.

Data Tables

Table 1: Comparative Pharmacological Profiles

Table 2: Structural Modifications and Effects

Activité Biologique

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide, commonly referred to in research contexts as a derivative of AH-7921, is a compound that has garnered attention for its potential analgesic properties. This article will detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.16 g/mol

This compound features a dichlorobenzamide core with an aminocyclohexyl substituent, which is thought to contribute to its biological activity.

Analgesic Properties

Research indicates that N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide exhibits significant analgesic effects. It has been compared to traditional opioid analgesics in terms of efficacy and safety.

- Mechanism of Action :

- Comparison with Opioids :

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In Vivo Studies : Animal models have shown that administration of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide results in significant pain relief without the severe side effects commonly associated with opioids .

- Case Study Analysis : A technical report highlighted its use in clinical settings where patients experienced chronic pain relief with minimal adverse effects when transitioning from conventional opioid therapy .

Safety and Toxicity

While the analgesic properties are promising, safety profiles must also be considered:

- Toxicity Reports : Initial studies indicate a favorable safety profile; however, comprehensive toxicological assessments are ongoing to determine long-term effects and potential risks associated with chronic use .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Analgesic Efficacy | Superior to morphine in pain relief | |

| Dependence Liability | Lower than traditional opioids | |

| Safety Profile | Favorable; ongoing assessments |

Pharmacological Comparison

Q & A

Q. How can synergistic effects with clinical drugs (e.g., 5-FU) be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.